molecular formula C9H15ClN2O3S B2898829 1-sec-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856102-25-4

1-sec-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2898829
CAS No.: 1856102-25-4
M. Wt: 266.74
InChI Key: VLXOKJREXBRQCU-UHFFFAOYSA-N
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Description

1-sec-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure that includes a pyrazole ring, a sulfonyl chloride group, and various substituents

Preparation Methods

The synthesis of 1-sec-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the sec-butyl and methoxymethyl groups. The final step involves the introduction of the sulfonyl chloride group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-sec-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-sec-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-sec-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-sec-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

    1-sec-butyl-5-(methoxymethyl)-1H-pyrazole: Lacks the sulfonyl chloride group, leading to different reactivity and applications.

    1-sec-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group, with different chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

1-butan-2-yl-5-(methoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O3S/c1-4-7(2)12-8(6-15-3)9(5-11-12)16(10,13)14/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXOKJREXBRQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)S(=O)(=O)Cl)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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